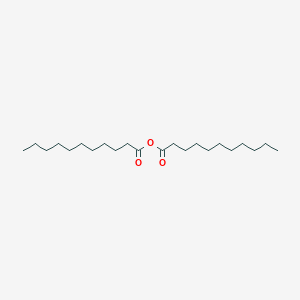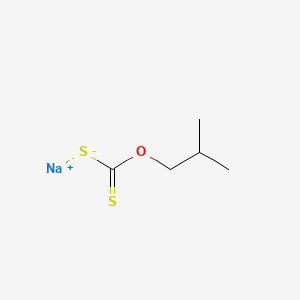
Undecansäureanhydrid
Übersicht
Beschreibung
Undecanoic anhydride is a useful research compound. Its molecular formula is C22H42O3 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecanoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen in der Medizin
Undecansäureanhydrid, das von Undecansäure abgeleitet ist, hat sich als vielversprechender Wirkstoff gegen Pilzinfektionen erwiesen. Es moduliert den Pilzstoffwechsel und beeinflusst die Expression von Genen, die für die Virulenz entscheidend sind. Diese Verbindung könnte in synergistischen Therapien nützlich sein und die Wirksamkeit bestehender Antimykotika verbessern .
Synthese von Tensiden in der Chemie
In der Chemie wird this compound zur Synthese von Tensiden wie amphoteren Amidobetainen, kationischen Amidobetainechloriden und nichtionischen Amidoaminoxiden verwendet. Diese Tenside haben Anwendungen, die von Waschmitteln bis hin zu Körperpflegeprodukten reichen .
Materialsynthese in industriellen Anwendungen
This compound ist an der Synthese verschiedener Materialien beteiligt, darunter Polymere und Harze. Seine Reaktivität macht es zu einem wertvollen Zwischenprodukt bei der Herstellung von Produkten mit bestimmten mechanischen und chemischen Eigenschaften .
Umweltwissenschaften
In den Umweltwissenschaften werden Derivate von this compound für die biobasierte Produktion von Alkanen und Alkenen durch metabolische Dieser Ansatz zielt darauf ab, nachhaltige Produktionsmethoden zu schaffen, die den Kohlendioxidausstoß reduzieren .
Materialwissenschaften
This compound spielt eine Rolle in den Materialwissenschaften, insbesondere bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in der Bauindustrie, Verpackung und anderen Industrien. Seine Eigenschaften werden genutzt, um Materialien mit gewünschter Haltbarkeit und Flexibilität zu schaffen .
Anwendungen in der Lebensmittelindustrie
Während direkte Anwendungen von this compound in der Lebensmittelindustrie nicht gut dokumentiert sind, ist seine Stammverbindung, Undecansäure, für ihre antimikrobiellen Eigenschaften bekannt. Forschungen zu ähnlichen Verbindungen deuten auf potenzielle Anwendungen als natürliche Konservierungsstoffe oder Geschmacksverstärker hin .
Kosmetikindustrie
In der Kosmetik könnte this compound möglicherweise zur Synthese von Weichmachern oder anderen hautpflegenden Mitteln verwendet werden. Seine Derivate können als Viskositätserhöher dienen oder zur Stabilität und Textur von Kosmetikprodukten beitragen .
Landwirtschaftliche Anwendungen
Forschungen zu Undecansäure und ihren Derivaten, einschließlich Anhydriden, zeigen ein Potenzial als biologische Schädlingsbekämpfungsmittel in der Landwirtschaft. Sie könnten zur Bekämpfung von Pflanzenpathogenen eingesetzt werden und bieten eine umweltfreundliche Alternative zu traditionellen Pestiziden .
Wirkmechanismus
Target of Action
Undecanoic anhydride primarily targets fungal cells , specifically dermatophytes . The compound interacts with the fungal cells and affects their metabolism, leading to their eventual death .
Mode of Action
The mode of action of undecanoic anhydride involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to elicit profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Biochemical Pathways
Undecanoic anhydride affects several biochemical pathways in fungal cells. It impacts the cell wall assembly, membrane assembly, lipid metabolism, and pathogenesis . It also affects mRNA processing, which can have downstream effects on protein synthesis and function .
Pharmacokinetics
As a drug-like molecule, it is expected to have certain physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
The result of undecanoic anhydride’s action is the death of the fungal cells. By affecting critical processes such as cell wall assembly, membrane assembly, lipid metabolism, and pathogenesis, it disrupts the normal functioning of the cells, leading to their death .
Action Environment
It is known that the compound is suitable for chemical modification, which could potentially enhance its stability, efficacy, and action under different environmental conditions .
Eigenschaften
IUPAC Name |
undecanoyl undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJTZXXNXZVULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174936 | |
| Record name | Undecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-77-1 | |
| Record name | Undecanoic acid, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















